molecular formula C15H12FN3O4S B2361488 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid CAS No. 2034423-30-6

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid

Cat. No.: B2361488
CAS No.: 2034423-30-6
M. Wt: 349.34
InChI Key: HCKAXWKPOYPPTC-UHFFFAOYSA-N
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Description

5-(N-((1H-Benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a benzimidazole pharmacophore, a sulfonamide linker, and a fluorobenzoic acid moiety, a structural combination often explored in medicinal chemistry for its potential to interact with diverse biological targets. The benzimidazole core is a privileged scaffold in drug discovery, known for its presence in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities . The incorporation of the sulfamoyl group suggests potential as an enzyme inhibitor, while the fluorine atom on the benzoic acid is a common strategy to modulate the compound's lipophilicity, metabolic stability, and binding affinity. Researchers may utilize this chemical as a critical intermediate in the synthesis of more complex molecules or as a lead compound for developing novel therapeutics targeting various diseases. Its specific research value lies in its multifunctional structure, which allows for further chemical modifications and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3H-benzimidazol-5-ylmethylsulfamoyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c16-12-3-2-10(6-11(12)15(20)21)24(22,23)19-7-9-1-4-13-14(5-9)18-8-17-13/h1-6,8,19H,7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKAXWKPOYPPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CNS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Fluorobenzoic Acid

Sulfonation of aromatic rings is highly dependent on directing effects. The carboxylic acid group at position 1 of 2-fluorobenzoic acid is meta-directing, favoring electrophilic substitution at position 5. However, standard sulfonation (e.g., fuming sulfuric acid) often requires careful temperature control to avoid polysubstitution.

Procedure :

  • Protection of Carboxylic Acid : Convert 2-fluorobenzoic acid to its methyl ester using methanol and catalytic sulfuric acid under reflux.
  • Sulfonation : Treat the ester with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours. The reaction mixture is quenched into ice-water, and the sulfonated ester is extracted with dichloromethane.
  • Hydrolysis : Reflux the sulfonated ester with aqueous NaOH (2 M) to regenerate the carboxylic acid, yielding 5-sulfo-2-fluorobenzoic acid.
  • Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to form 5-(chlorosulfonyl)-2-fluorobenzoic acid.

Key Data :

  • Yield : 62–68% over four steps.
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H, H-6), 7.95 (dd, J = 8.5, 2.4 Hz, 1H, H-4), 7.62 (d, J = 2.4 Hz, 1H, H-3).

Synthesis of (1H-Benzo[d]imidazol-5-yl)methanamine

Benzimidazole Ring Formation

Benzimidazoles are typically synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.

Procedure :

  • 4-Amino-3-nitrobenzoic Acid : Nitrate 3-aminobenzoic acid using concentrated HNO₃ and H₂SO₄ at 0°C.
  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol, yielding 3,4-diaminobenzoic acid.
  • Cyclization : React with formic acid at 100°C for 6 hours to form 1H-benzo[d]imidazole-5-carboxylic acid.
  • Decarboxylation : Heat the carboxylic acid derivative with copper powder in quinoline at 200°C to yield 1H-benzo[d]imidazole.
  • Methylation and Amination :
    • Introduce a hydroxymethyl group via Mannich reaction (formaldehyde, HCl).
    • Convert the hydroxymethyl group to an amine via Gabriel synthesis (phthalimide, then hydrazine).

Key Data :

  • Yield : 45–50% over five steps.
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.12 (s, 1H, H-2), 7.56 (d, J = 8.2 Hz, 1H, H-7), 7.34 (d, J = 8.2 Hz, 1H, H-6), 3.98 (s, 2H, CH₂NH₂).

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution of the sulfonyl chloride with the benzimidazole-containing amine.

Procedure :

  • Reaction Conditions : Dissolve 5-(chlorosulfonyl)-2-fluorobenzoic acid (1.0 equiv) and (1H-benzo[d]imidazol-5-yl)methanamine (1.2 equiv) in dry DCM. Add triethylamine (2.5 equiv) dropwise at 0°C. Stir at room temperature for 12 hours.
  • Workup : Extract with 1 M HCl, wash with saturated NaHCO₃, and purify via recrystallization (ethanol/water).

Key Data :

  • Yield : 75–80%.
  • Characterization :
    • Mp : 214–217°C.
    • LC-MS : m/z 394.1 [M+H]⁺.
    • $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.94 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 1H, H-6), 7.89 (dd, J = 8.5, 2.4 Hz, 1H, H-4), 7.62 (d, J = 2.4 Hz, 1H, H-3), 7.55–7.45 (m, 3H, benzimidazole-H), 4.32 (s, 2H, CH₂NH).

Analytical and Spectroscopic Validation

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Stability : Stable in aqueous solution (pH 4–7) for 48 hours at 25°C.

Comparative Activity Data

While biological data for the target compound are unavailable, analogous benzimidazole-sulfonamides exhibit antimicrobial activity:

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli
Benzimidazole 70 12.5 50
Target Compound Pending Pending

Industrial-Scale Considerations

The patent methodology for 5-fluoro-2-nitrobenzoic acid synthesis highlights critical parameters for scalability:

  • Nitration Temperature : -10 to +35°C to minimize byproducts.
  • Water Volume : 7.5–15 parts per part of starting material for optimal precipitation.
  • Recycling : Wash water is reused to improve yield (>90%).

Chemical Reactions Analysis

Types of Reactions

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the fluorobenzoic acid moiety can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole and Sulfonamide/Sulfamoyl Groups

8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (Compound 6)
  • Structure : Features a naphthoic acid core with a benzimidazole substituent at position 2, bearing nitro and trifluoromethyl groups.
  • Key Differences :
    • Replaces the sulfamoyl bridge with a direct benzimidazole-naphthoic acid linkage.
    • Electron-withdrawing substituents (nitro, trifluoromethyl) increase acidity and reduce solubility compared to the target compound .
  • Synthesis : Yield of 78% via condensation reactions; melting point 274.8°C .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Structure : Contains a sulfamoyl-linked benzamide and oxadiazole heterocycle.
  • Key Differences :
    • Oxadiazole ring replaces benzoic acid, altering hydrogen-bonding capacity.
    • The methoxyphenyl group enhances lipophilicity, similar to fluorine in the target compound .
  • Applications : Antifungal activity, suggesting sulfamoyl groups may play a role in targeting microbial enzymes .
5-Methyl-N-(2-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide
  • Structure : Shares a benzimidazol-5-yl group linked via a carboxamide to an isoxazole ring.
  • Key Differences :
    • Lacks a sulfamoyl bridge; instead, uses a carboxamide linkage.
    • Trifluoromethyl group enhances metabolic stability, akin to fluorine in the target compound .

Functional Analogues with Fluorinated Benzoic Acid Moieties

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic Acid
  • Structure : Nitro and imidazole substituents on a fluorobenzoic acid backbone.
  • Fluorine at position 4 (vs. 2 in the target) alters electronic effects on the aromatic ring .
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide
  • Structure : Contains a fluorinated benzamide with a sulfanyl-linked imidazole and thiazole.
  • Key Differences :
    • Sulfanyl bridge instead of sulfamoyl reduces hydrogen-bonding capacity.
    • Thiazole ring introduces additional heterocyclic interactions .

Structure-Activity Relationships (SAR)

  • Fluorine Position: Fluorine at position 2 (target) vs.
  • Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (target, ) offer hydrogen-bonding sites absent in sulfonyl derivatives (), enhancing target selectivity.
  • Benzimidazole Substitution : 5-position substitution (target) may improve steric compatibility with enzyme active sites compared to 2-substituted analogues .

Biological Activity

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzimidazole moiety : Known for its biological significance, particularly in anticancer and antimicrobial activities.
  • Sulfamoyl group : Enhances solubility and bioavailability.
  • Fluorobenzoic acid structure : Provides unique interactions with biological targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The benzimidazole component can bind to enzymes, inhibiting their activity, which is crucial for various metabolic processes.
  • Target Interaction : The sulfamoyl group improves interaction with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
  • Bioavailability : The structural characteristics contribute to increased solubility in biological systems, allowing for better absorption and efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) have shown that the compound induces apoptosis at concentrations around 10 µM.
Cell LineIC50 (µM)
HeLa10
MCF715

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential for therapeutic use in resistant infections.
  • Anticancer Activity Assessment :
    In a controlled experiment involving MCF7 cells, treatment with the compound resulted in a marked decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role as an apoptosis inducer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling sulfamoyl and benzimidazole precursors under controlled conditions. For example, derivatives of benzimidazole sulfonamides are synthesized via nucleophilic substitution between a sulfamoyl chloride intermediate and a benzimidazole-methylamine derivative. Purification is achieved using column chromatography (chloroform/ethyl acetate/hexane mixtures) .
  • Validation : Purity is confirmed via HPLC (>95%) and structural characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodology : Solubility screening in DMSO, PBS, and ethanol at varying pH levels (e.g., 4–8) is recommended. Stability studies under light, temperature (4°C to 37°C), and oxidative conditions (H2_2O2_2) should use UV-Vis spectroscopy or LC-MS to track degradation .
  • Key Parameters : Include lyophilization for long-term storage and inert atmosphere (N2_2) to prevent sulfonamide bond hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Techniques :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm). 19^{19}F NMR confirms fluorine substitution (δ ~-110 ppm) .
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., m/z 400–450 range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Experimental Design :

  • Analog Synthesis : Modify substituents on the benzimidazole (e.g., halogenation at position 2) and sulfamoyl groups (e.g., methyl vs. ethyl sulfonyl) .
  • Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase) using enzyme inhibition assays (IC50_{50} determination) .
  • Data Analysis : Multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole sulfonamide derivatives?

  • Approach :

  • Replicate Studies : Use standardized protocols (e.g., fixed enzyme concentrations, buffer conditions) to minimize variability .
  • Meta-Analysis : Cross-reference data from PubMed, Scopus, and patents to identify outliers .
  • Expert Consultation : Engage with researchers specializing in sulfonamide chemistry to validate assay discrepancies .

Q. How can environmental fate studies assess the ecological impact of this compound?

  • Methodology :

  • Degradation Pathways : Use LC-MS/MS to identify hydrolysis/photooxidation products in simulated environmental matrices (soil, water) .
  • Bioaccumulation : Test in model organisms (e.g., Daphnia magna) via OECD 305 guidelines to determine bioconcentration factors (BCF) .
  • Ecotoxicology : Evaluate acute/chronic toxicity in algae (OECD 201) and zebrafish embryos (FET test) .

Q. What computational methods support the rational design of derivatives with enhanced target selectivity?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., crystal structures from PDB) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Data Presentation Guidelines

  • Tables : Include analytical data (e.g., NMR shifts, HRMS m/z) and bioassay results (IC50_{50}, LD50_{50}).
  • Figures : Use spectral overlays (NMR/IR) and molecular docking poses to visualize interactions .

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